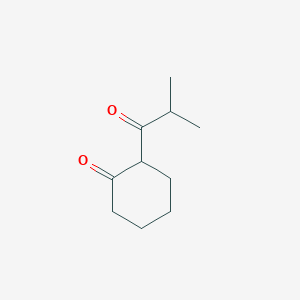

2-Isobutyrylcyclohexanone

Beschreibung

Role as a Ligand in Transition Metal Catalysis

As a β-diketone, 2-Isobutyrylcyclohexanone functions as a potent bidentate, monoanionic ligand, coordinating to metal centers through its two oxygen atoms (O,O-bidentate). rsc.org This chelation stabilizes the metal catalyst and modulates its electronic properties and reactivity. rsc.org The compound has proven particularly effective as a ligand in copper-catalyzed reactions, significantly enhancing the efficiency of various cross-coupling processes. rsc.orgresearchgate.net

The copper(I) iodide/2-isobutyrylcyclohexanone system is a prominent example of its application. This catalytic system has been successfully employed in the hetarylation of diamines with halopyridines. sigmaaldrich.com Furthermore, complexes such as Bis(this compound)copper(II) have been developed and made commercially available for use as catalysts. sigmaaldrich.com The utility of this compound extends to catalysis involving copper nanoparticles, where it has been identified as one of the most efficient ligands for the N-arylation of amines with aryl iodides. researchgate.netmdpi.com In these reactions, the ligand is believed to coordinate with the copper species, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, which are crucial for the formation of new carbon-heteroatom bonds. rsc.org

Table 1: Representative Transition Metal-Catalyzed Reactions Using this compound as a Ligand

| Catalyst System | Reaction Type | Substrates | Conditions | Yield | Reference |

| CuI / this compound | N-Arylation | n-Octylamine, Iodobenzene | Cs₂CO₃, DMSO, 110 °C | High Yields (up to 95%) | researchgate.netmdpi.com |

| CuI / this compound | N-Hetarylation | Adamantane-containing amines, 6-Iodoquinoline | Cs₂CO₃, DMSO, 110 °C | Good | researchgate.net |

| CuI / this compound | N,N′-dipyridinyl diamine synthesis | Cadaverine, Halopyridines | Not specified | Not specified | sigmaaldrich.com |

| Copper Nanoparticles / this compound | N-Arylation | n-Octylamine, Iodobenzene | Base, Solvent, Heat | High Yields (up to 95%) | mdpi.com |

| Cu(OAc)₂ / this compound | Azo-coupling/Iminium-cyclization | Tryptophan derivatives | Base, Solvent | Moderate | rsc.org |

Significance in Organic Synthesis Methodologies

The primary significance of this compound in organic synthesis lies in its ability to facilitate modern Ullmann-type coupling reactions under significantly milder conditions than the classical methods. rsc.orgacs.org It has become a key reagent in the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental linkages in many pharmaceuticals and functional materials. rsc.orgalfa-chemical.com

Specifically, the ligand has been instrumental in the copper-catalyzed N-arylation of a wide range of amines, including primary aliphatic amines, adamantane-containing amines, and various NH-heterocycles. researchgate.netmdpi.com It allows these coupling reactions with aryl iodides and bromides to proceed efficiently, in some cases even at room temperature for aryl iodides. rsc.orgacs.org For instance, the combination of a copper(I) iodide catalyst with this compound as the ligand enables the coupling of aryl iodides with alkylamines to occur with excellent yields. acs.org This methodology is noted for its broad applicability and functional group tolerance.

Beyond simple aminations, this compound has been used in more complex synthetic sequences. It has been applied in domino reactions, such as the enantioselective azo-coupling/iminium cyclizations for the total syntheses of indole (B1671886) alkaloids like (–)-psychotriasine and (+)-pestalazine B. rsc.orgnih.govrsc.org It was also a component in a multicomponent reaction for the synthesis of drug-like bicyclopentanes. nih.gov These applications highlight the compound's role in enabling the construction of complex molecular architectures.

Table 2: Scope of this compound in Copper-Catalyzed N-Arylation of Amines

| Amine Substrate | Aryl Halide Substrate | Product Type | Yield Range | Reference |

| n-Octylamine | Substituted Iodobenzenes | N-Arylated octylamines | 45-95% | mdpi.com |

| Adamantane-containing amines | Iodobenzene, Halonaphthalenes, Haloquinolines | N-Aryl adamantanamines | Good to High | researchgate.net |

| Primary and Secondary Amines | Aryl Iodides and Bromides | Aryl Amines | Good to Excellent | rsc.org |

| NH-Heterocycles | Iodobenzene | N-Aryl Heterocycles | High | mdpi.com |

Historical Context of Its Emergence as a Catalytic Ligand

The use of β-diketonate compounds as ligands in coordination chemistry has a long history, dating back nearly a century. ulisboa.pt Simple, unhindered β-diketonates, such as acetylacetonate (B107027) (acac), were among the first to be widely used and are known to form complexes with most elements of the periodic table. ulisboa.ptnih.govresearchgate.net These early metal acetylacetonates (B15086760) were employed as catalysts in a variety of important bond-forming reactions. ulisboa.pt

The late 20th and early 21st centuries saw a major push in catalysis research towards developing reactions that could proceed under milder conditions, with greater efficiency, and for a broader range of substrates. This was particularly true for classical transformations like the Ullmann condensation, which traditionally required harsh conditions and stoichiometric amounts of copper. acs.org This drive led to the exploration of more sophisticated and sterically tailored ligands that could enhance the performance of metal catalysts. rsc.orgulisboa.pt

Within this context, this compound emerged as a powerful ancillary ligand for copper. It was developed by researchers at Merck Research Laboratories as a superior catalyst for coupling reactions. sigmaaldrich.com Seminal work by research groups such as Buchwald's demonstrated that using β-diketone ligands like this compound or dipivaloylmethane in combination with copper(I) salts allowed for the N-arylation of alkylamines to proceed under exceptionally mild conditions, a significant advancement over previous methods. acs.org This evolution from simple ligands like acetylacetonate to more structurally optimized ligands like this compound exemplifies the rational design approach that has characterized modern catalyst development. ulisboa.pthokudai.ac.jp

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylpropanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOYYSGBGILOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466818 | |

| Record name | 2-Isobutyrylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39207-65-3 | |

| Record name | 2-Isobutyrylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isobutyrylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing 2 Isobutyrylcyclohexanone As a Ligand

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of C-N bonds. The renaissance of Ullmann-type couplings has been fueled by the development of effective ligand systems that improve the solubility, stability, and reactivity of the copper catalyst. 2-Isobutyrylcyclohexanone, a β-diketone, has proven to be an effective ligand in this context, promoting reactions that were previously challenging.

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, is a fundamental reaction for constructing C-N bonds. wikipedia.org Modern catalytic variants, which utilize ligands like this compound, have significantly expanded the scope and applicability of this transformation, allowing it to proceed under milder conditions with a broader range of substrates. wikipedia.orgnih.gov These reactions are central to the synthesis of N-arylated amines, which are important structural motifs in pharmaceuticals and materials science. researchgate.netmdpi.com

The copper-catalyzed N-arylation of amines with aryl halides is a key application of the Ullmann reaction. The use of this compound as a ligand facilitates the coupling of various amine nucleophiles with aryl halides.

Ullmann-Type C-N Bond Formations

N-Arylation of Amines

Primary and Secondary Aliphatic Amines

The catalytic system comprising a copper source and this compound has been effectively used for the N-arylation of both primary and secondary aliphatic amines. This method provides a reliable route to N-alkyl and N,N-dialkyl anilines. For instance, the coupling of morpholine (B109124) with aryl iodides proceeds in high yield in the presence of a copper catalyst and this compound as a ligand. researchgate.net The reaction conditions are generally tolerant of various functional groups, making it a versatile synthetic tool.

| Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Octylamine | CuNPs / this compound | DMF | 140 | High | researchgate.net |

| Morpholine | Cu catalyst / this compound | DMSO | 110 | 98 | researchgate.net |

| Piperidine | CuI / this compound | DMSO | 110 | Good | acs.org |

Adamantane-Containing Amines

The N-arylation of sterically demanding amines, such as those containing an adamantane (B196018) moiety, presents a significant synthetic challenge. The CuI/2-isobutyrylcyclohexanone catalytic system has been successfully applied to the N-arylation of various adamantane-containing amines with iodobenzenes. researchgate.netmdpi.com The yields of these reactions are influenced by steric hindrance at the nitrogen atom. Notably, high yields have been achieved in the N,N'-diarylation of adamantanediamines. researchgate.net The reaction conditions typically involve using CuI as the copper source, this compound as the ligand, Cs₂CO₃ as the base, and DMSO as the solvent at elevated temperatures. researchgate.net

| Amine | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Adamantan-1-amine | Iodobenzene | CuI / this compound | Cs₂CO₃ | DMSO | 110 | Good | mdpi.comresearchgate.net |

| 2-(Adamantan-1-yl)ethanamine | p-Tolylboronic acid | Cu(OAc)₂ | DBU | MeCN | 25 | Up to 74 | researchgate.net |

| Adamantane-1,3-diamine | Iodobenzene | CuI / this compound | Cs₂CO₃ | DMSO | 110 | 87-88 | researchgate.net |

Natural Diamines and Polyamines (e.g., putrescine, cadaverine, spermine, spermidine)

The selective diarylation of natural polyamines, which contain multiple nucleophilic nitrogen centers, is a complex task. The CuI/2-(isobutyryl)cyclohexanone system in DMF has been identified as an efficient catalytic system for the N,N'-diarylation of natural diamines like putrescine and cadaverine, as well as the tetraamine (B13775644) spermine, using aryl iodides. nih.gov This methodology allows for the synthesis of N,N'-diarylpolyamines, which have shown potential biological activities. nih.gov While this system is effective for diamines and spermine, other systems, such as CuI/L-proline, have been found to be preferable for the diarylation of other polyamines like spermidine. nih.gov

| Polyamine | Aryl Iodide | Catalytic System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Putrescine | Iodobenzene | CuI / this compound | DMF | Good | nih.gov |

| Cadaverine | 4-Iodoanisole | CuI / this compound | DMF | Good | nih.gov |

| Spermine | Iodobenzene | CuI / this compound | DMF | Efficient | nih.gov |

| Spermidine | Iodobenzene | CuI / L-proline | EtCN | Preferable | nih.gov |

N-Heterocycles

The N-arylation of N-heterocycles is a widely used transformation for the synthesis of compounds with applications in medicinal and materials chemistry. Copper-catalyzed Ullmann-type reactions provide an efficient method for this purpose. researchgate.net While specific examples detailing the use of this compound for a broad range of N-heterocycles are part of a wider body of research on Ullmann couplings, the principles extend from the successful amination of other nitrogen nucleophiles. The catalytic system is effective for coupling various NH-containing heterocycles with aryl halides. researchgate.net

| N-Heterocycle | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazole | CuI / Ligand | K₂CO₃ | DMSO | 120 | Good | nih.govmdpi.com |

| Indole (B1671886) | CuI / Ligand | K₂CO₃ | DMSO | 120 | 93 | mdpi.com |

| 1,2,4-Triazole | CuI / Ligand | K₂CO₃ | DMSO | 120 | Good | nih.gov |

C-O Bond Formations

In the context of the orthogonal arylation of amino alcohols, this compound plays a crucial role in directing the reaction pathway away from O-arylation to achieve selective N-arylation. figshare.com While other β-keto esters have been shown to be effective ligands for general copper-catalyzed C-O coupling reactions with various nucleophiles, the specific use of this compound in the arylation of amino alcohols demonstrates a clear preference for C-N bond formation. figshare.comnih.gov

The selectivity arises from the different mechanisms promoted by different ligands. The β-diketone ligand (this compound) favors a single-electron transfer (SET) mechanism, which results in N-arylation. Conversely, achieving selective O-arylation in these systems necessitates switching to a phenanthroline-based ligand, which is believed to operate via an iodine atom transfer (IAT) mechanism. researchgate.net Therefore, the primary role of this compound in this specific transformation is to provide high N-selectivity by effectively suppressing the competing O-arylation pathway.

While copper-catalyzed intramolecular O-arylation is a known method for synthesizing cyclic structures, including those with a benzopyranone core, specific studies employing this compound as the designated ligand for this transformation are not readily found in the reviewed literature. For instance, the synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones, which contain a benzopyranone moiety, has been achieved via a copper(I)-catalyzed intramolecular O-arylation, but this was performed using a ligand-free system. nih.gov

The bicyclopentylation of alcohols to form bicyclo[1.1.1]pentyl (BCP) alkyl ethers has been successfully achieved using a dual copper/photoredox catalyst system. nih.gov In this methodology, a copper catalyst with a β-diketonate ligand was found to be crucial for achieving high yields. The reported reaction utilized copper(II) acetylacetonate (B107027), Cu(acac)₂, as the catalyst. nih.gov

The study suggests that the β-diketonate ligand may play a key role by facilitating the oxidative ligation of the bicyclopentyl (B158630) radical or by stabilizing high-valent metal alkoxide intermediates in the catalytic cycle. nih.gov Although this compound itself was not the specific ligand used in the documented procedure, its structural similarity as a β-diketone suggests it could potentially function in a similar capacity to the acetylacetonate ligand in this type of C-O bond-forming reaction.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Copper(I) iodide |

| 3,4,7,8-tetramethylphenanthroline |

| 2-Amino-2-methyl-1-propanol |

| 4-Iodotoluene |

| N-(4-methylphenyl)-2-amino-2-methyl-1-propanol |

| 2-Amino-1-butanol |

| N-(4-methylphenyl)-2-amino-1-butanol |

| 1-Amino-2-propanol |

| N-(4-methylphenyl)-1-amino-2-propanol |

| 3-Amino-1-propanol |

| 1-Iodo-4-methoxybenzene |

| N-(4-methoxyphenyl)-3-amino-1-propanol |

| (S)-2-Amino-3-phenyl-1-propanol |

| (S)-N-(4-methoxyphenyl)-2-amino-3-phenyl-1-propanol |

| 2,3,4,9-tetrahydro-1H-xanthen-1-one |

C-C Bond Formations

The convergence of photoredox catalysis and transition metal catalysis has opened new avenues for the construction of complex molecular architectures under mild reaction conditions. Dual photoredox and copper catalysis, in particular, has emerged as a powerful strategy for the formation of C-C bonds. While direct studies detailing the application of this compound as a ligand in dual photoredox and copper-catalyzed multicomponent cross-coupling reactions are not extensively documented in publicly available research, the principles of this methodology suggest its potential utility.

In a typical dual catalytic cycle, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating radical intermediates from organic substrates. Concurrently, a copper catalyst, supported by a ligand such as a β-diketone, engages in a cross-coupling sequence with these radical intermediates. The ligand plays a critical role in modulating the reactivity and stability of the copper center, facilitating key steps such as oxidative addition and reductive elimination.

The general mechanism for a hypothetical three-component reaction involving an aryl halide, an alkene, and a nucleophile, mediated by dual photoredox and copper catalysis with a β-diketone ligand, is depicted below:

| Step | Description |

| 1. Photoexcitation | A photoredox catalyst (PC) absorbs visible light and is excited to a higher energy state (PC). |

| 2. Single-Electron Transfer (SET) | The excited photocatalyst (PC) interacts with one of the substrates (e.g., an alkyl halide) to generate a radical intermediate. |

| 3. Copper(I) Catalyst Activation | A Cu(I) complex, coordinated with the this compound ligand, is present in the catalytic cycle. |

| 4. Radical Trapping | The generated radical is trapped by the Cu(I) complex to form a Cu(II) intermediate. |

| 5. Migratory Insertion | The alkene substrate inserts into the copper-carbon bond of the Cu(II) intermediate. |

| 6. Reductive Elimination | The resulting intermediate undergoes reductive elimination to form the C-C bond and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle. |

This table represents a generalized mechanism and is not based on specific experimental data for this compound.

Comparison of Catalytic Efficiency with Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have long been the gold standard for C-C bond formation due to their high efficiency, broad substrate scope, and functional group tolerance. However, the high cost and toxicity of palladium have driven the search for more sustainable alternatives, with copper being a prime candidate due to its abundance and lower toxicity.

Palladium catalysts, particularly those with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, often exhibit higher turnover numbers (TONs) and turnover frequencies (TOFs) than copper-based systems. This is attributed to the favorable redox potentials of palladium and the well-understood mechanisms of its catalytic cycles.

Conversely, copper catalysts, often in combination with simpler, more accessible ligands like β-diketones, can offer advantages in certain transformations. For instance, in Ullmann-type couplings, copper catalysis has historically been the method of choice. The choice of ligand is crucial in enhancing the efficiency of copper catalysts, and β-diketones like this compound can stabilize the copper center and promote the desired reactivity.

The following table provides a hypothetical comparison of key performance indicators for a generic cross-coupling reaction, illustrating the typical trade-offs between copper and palladium catalysis.

| Parameter | Copper-Catalyzed (with β-diketone ligand) | Palladium-Catalyzed (with phosphine ligand) |

| Catalyst Loading | Typically higher (1-10 mol%) | Often lower (0.01-1 mol%) |

| Reaction Temperature | Often requires elevated temperatures | Can often proceed at room temperature |

| Cost | Lower | Higher |

| Toxicity | Lower | Higher |

| Sensitivity to Air/Moisture | Generally more robust | Can be sensitive |

This table presents a generalized comparison and is not based on direct experimental data comparing a this compound-copper system with a specific palladium catalyst.

Optimization of Catalytic Systems and Ligand Efficiency

The efficiency of a catalytic system is highly dependent on the reaction conditions. The choice of solvent and base, in particular, can have a profound impact on reaction rates, yields, and selectivity.

The solvent plays a multifaceted role in a catalytic reaction. It must dissolve the reactants and catalyst, and its polarity and coordinating ability can influence the stability of intermediates and transition states. In copper-catalyzed reactions with β-diketone ligands, polar aprotic solvents are often employed.

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly polar aprotic solvents that can effectively solvate the cationic copper species and facilitate the dissolution of inorganic bases. Their coordinating ability can also influence the ligand exchange processes at the copper center.

Propionitrile (EtCN) is another polar aprotic solvent that can be a suitable medium for copper-catalyzed reactions.

The optimal solvent is often determined empirically for a specific reaction. The following table illustrates the potential effect of different solvents on the yield of a hypothetical copper-catalyzed cross-coupling reaction using a β-diketone ligand.

| Solvent | Dielectric Constant (ε) | Typical Outcome |

| DMSO | 47.2 | High yields, good solubility of reagents |

| DMF | 36.7 | Good yields, often used interchangeably with DMSO |

| EtCN | 27.2 | Moderate to good yields, can be an alternative to DMSO/DMF |

| Toluene | 2.4 | Lower yields, often less effective for polar reactions |

This table is illustrative and shows general trends. The optimal solvent is reaction-specific.

The base is a critical component in many cross-coupling reactions, as it is often required to deprotonate a pro-nucleophile or to facilitate the reductive elimination step. The choice of base can significantly affect the reaction outcome.

Inorganic bases such as cesium carbonate (Cs₂CO₃) , potassium carbonate (K₂CO₃) , and potassium phosphate (B84403) (K₃PO₄) are commonly used. The nature of the cation (Cs⁺ vs. K⁺) and the basicity of the anion (CO₃²⁻ vs. PO₄³⁻) can influence the reaction rate and yield. The solubility of these bases in the reaction medium is also a crucial factor.

Organic bases like tert-butyl-tetramethylguanidine (TBPM) can also be employed and may offer advantages in terms of solubility in organic solvents.

The following table summarizes the properties and typical applications of these bases in copper-catalyzed cross-coupling reactions.

| Base | pKa of Conjugate Acid | Key Characteristics |

| Cs₂CO₃ | ~10.3 | Highly effective, often provides superior results due to the soft nature of Cs⁺. |

| K₂CO₃ | ~10.3 | A common and cost-effective choice, but sometimes less effective than Cs₂CO₃. |

| K₃PO₄ | ~12.3 | A stronger base that can be effective when weaker bases fail. |

| TBPM | ~14.5 | A strong, non-nucleophilic organic base, soluble in many organic solvents. |

This table provides general information about the bases and their typical roles in catalysis.

The development of recyclable catalytic systems is a key goal in green chemistry. For homogeneous catalysts, recovery and reuse can be challenging. However, strategies such as immobilization of the catalyst on a solid support or the use of biphasic solvent systems can enable catalyst recycling.

While specific studies on the recycling and reusability of a homogeneous this compound-copper catalyst are not widely reported, the principles of catalyst recovery can be applied. For instance, the copper complex could be immobilized on a polymer or silica (B1680970) support. After the reaction, the solid-supported catalyst could be filtered off, washed, and reused in subsequent reaction cycles.

A hypothetical study on the reusability of an immobilized this compound-copper catalyst might yield the following results:

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 93 |

| 3 | 90 |

| 4 | 88 |

| 5 | 85 |

This data is hypothetical and illustrates a typical trend observed in catalyst reusability studies, where a gradual decrease in activity may be observed over multiple cycles.

Role of Copper Nanoparticles as Catalysts

While the direct application of this compound as a stabilizing ligand for copper nanoparticles (CuNPs) in catalytic applications is not extensively documented in peer-reviewed literature, the role of analogous organic ligands is well-established and provides a strong basis for its potential utility. Organic ligands are crucial for stabilizing CuNPs, which are otherwise highly susceptible to oxidation and aggregation, processes that diminish or eliminate their catalytic activity nih.govmdpi.com.

Copper nanoparticles serve as highly effective catalysts for a variety of organic transformations due to their high surface-area-to-volume ratio lightsources.org. However, the high surface energy makes them prone to agglomerate into larger, less active particles. Furthermore, the ease of oxidation of copper (Cu(0)) to copper oxides (Cu₂O or CuO) presents a significant challenge researchgate.net. A stabilizing ligand passivates the nanoparticle surface, preventing both aggregation and oxidation, thereby preserving the catalytically active metallic state and ensuring a consistent particle size distribution mdpi.com.

This compound belongs to the class of β-diketone compounds. This class of molecules is widely recognized for its excellent metal-chelating properties, forming stable complexes with a variety of transition metals, including copper acs.orgmdpi.comresearchgate.net. It is hypothesized that this compound would coordinate to the surface of copper nanoparticles through its two oxygen donor atoms, forming a stable six-membered chelate ring. This bidentate coordination would effectively cap the nanoparticle surface. Such β-diketonate ligands can create a robust protective layer that enhances the thermal stability and dispersibility of the nanoparticles in organic solvents, which is critical for their function in many catalytic reactions acs.org. By maintaining a stable dispersion of catalytically active nanoparticles, the ligand would ensure that a high number of active sites remain accessible to the reactants, thus facilitating efficient catalysis.

Comparative Analysis with Other Ligands (e.g., L-proline, rac-BINOL, 1,10-phenanthroline)

The performance of a copper-based catalyst is profoundly influenced by the choice of ligand. A comparative analysis of this compound with established ligands such as L-proline, rac-BINOL, and 1,10-phenanthroline (B135089) reveals significant differences based on their coordinating atoms, stereochemistry, and typical applications.

Ligand Characteristics and Applications:

This compound (Hypothetical): As a β-diketone, it is an O,O-donor ligand. It is achiral and would form a neutral, stable complex with copper. Based on related β-diketone ligands, it could be expected to offer high thermal stability, making it potentially suitable for cross-coupling reactions that require elevated temperatures acs.org.

L-proline: This is an N,O-bidentate ligand derived from a naturally occurring amino acid. It is inexpensive, readily available, and chiral. L-proline has proven to be highly effective in promoting various copper-catalyzed reactions, including C-N cross-coupling (Ullmann-type) reactions and the aerobic oxidation of alcohols, often under mild conditions rsc.orgnih.govnih.govresearchgate.net. Its ability to act as both a ligand and a phase-transfer agent can be advantageous.

rac-BINOL (1,1'-Bi-2-naphthol): As a racemic mixture, this O,O-donor ligand is primarily used as a benchmark or precursor to its enantiomerically pure forms. Chiral, non-racemic BINOL derivatives are cornerstone ligands in copper-catalyzed asymmetric synthesis, such as oxidative coupling of 2-naphthols and other stereoselective transformations mdpi.comencyclopedia.pubresearchgate.netnih.gov. The rigid C₂-symmetric backbone and the defined chiral environment it creates around the metal center are key to its ability to induce enantioselectivity.

1,10-phenanthroline: A classic N,N-bidentate chelating ligand, 1,10-phenanthroline forms highly stable complexes with copper. It is widely employed in copper-catalyzed oxidation reactions, including the oxidation of alcohols and alkanes, as well as in atom-transfer radical-addition (ATRA) reactions nih.govrsc.orgresearchgate.netresearchgate.net. Its rigid, planar structure and strong σ-donating, π-accepting properties can effectively stabilize different oxidation states of copper during the catalytic cycle.

The following interactive table summarizes the key features and performance of these ligands in representative copper-catalyzed systems.

| Ligand | Coordinating Atoms | Chirality | Typical Copper-Catalyzed Reactions | Representative Yield/Selectivity | Key Advantages |

| This compound | O,O-donor | Achiral | Cross-Coupling (Hypothesized) | N/A | Potential high thermal stability, good solubility in organic media. |

| L-proline | N,O-donor | Chiral | Ullmann C-N Coupling, Alcohol Oxidation | High yields (often >90%) for coupling reactions nih.govnih.gov. | Low cost, readily available, effective under mild conditions. |

| rac-BINOL | O,O-donor | Racemic | Precursor for asymmetric synthesis | N/A for racemate | Rigid backbone, well-understood coordination chemistry. |

| 1,10-phenanthroline | N,N-donor | Achiral | Oxidation Reactions, ATRA, C-N Coupling | Nearly 100% selectivity for cyclohexanone (B45756) in cyclohexane (B81311) oxidation researchgate.net. | Forms highly stable complexes, versatile in redox catalysis. |

Analysis of Differences:

The primary distinction lies in the nature of the coordinating atoms. The N,N- and N,O-donor ligands (1,10-phenanthroline and L-proline) are generally considered softer bases compared to the O,O-donor β-diketonate and BINOL ligands, which can influence their affinity for different copper oxidation states (e.g., Cu(I) vs. Cu(II)) and thus their suitability for different catalytic cycles researchgate.net.

For instance, the strong σ-donating ability of N,N-ligands like 1,10-phenanthroline makes them excellent for stabilizing the copper center in oxidative catalysis nih.govrsc.org. In contrast, the anionic O,O-coordination of a deprotonated β-diketone like this compound forms a neutral complex with Cu(II), which could be beneficial for reactions where catalyst solubility and thermal robustness are paramount acs.org.

In the realm of stereocontrol, chiral ligands like L-proline and particularly BINOL are indispensable. This compound and 1,10-phenanthroline, being achiral, cannot be used for asymmetric catalysis unless modified with a chiral substituent. Therefore, while this compound may offer advantages in stability for general catalysis, it cannot compete with ligands like BINOL in the synthesis of enantiomerically enriched products. L-proline occupies a middle ground, offering chirality from a cheap natural source, though the enantioselectivity it imparts is often substrate-dependent organic-chemistry.org.

Mechanistic Investigations of Reactions Catalyzed by 2 Isobutyrylcyclohexanone Ligand Complexes

Elucidation of Catalytic Cycles in Copper-Mediated Processes

Copper's ability to readily cycle between its +1 and +2 oxidation states is fundamental to its catalytic activity. Ligands like 2-isobutyrylcyclohexanone play a critical role in stabilizing these oxidation states and modulating the catalyst's reactivity.

In many copper-catalyzed transformations, such as cross-coupling reactions, the catalytic cycle is predicated on the redox interplay between Cu(I) and Cu(II) species. A generalized cycle for a copper-catalyzed cross-coupling reaction involving a ligand (L), such as the enolate form of this compound, can be proposed.

The cycle often begins with a Cu(I) complex, stabilized by the this compound ligand, LCu(I). This species can react with a substrate, for instance, an aromatic amine, to form a LCu(I)-amido intermediate nih.gov. This complex then undergoes a single-electron transfer (SET) with a second substrate, such as an alkyl halide, reducing it to generate a prochiral alkyl radical nih.gov. This step simultaneously oxidizes the copper center to form a LCu(II) complex nih.gov. The final bond-forming step can occur through the interaction of the generated radical with the LCu(II) species, which yields the final product and regenerates the catalytically active Cu(I) complex, thus closing the catalytic loop nih.gov. The presence of stabilizing co-ligands, such as phosphines, is often crucial to prevent the disproportionation of Cu(I) to Cu(0) metal and Cu(II) compounds, which is a potential side reaction nsf.gov.

Role of Radical Intermediates in Multicomponent Couplings

The involvement of radical intermediates is a key feature of many copper-catalyzed reactions, including C-H functionalization and decarboxylative couplings rsc.orgrsc.org. The generation of these high-energy species enables unique and powerful transformations. In the context of multicomponent couplings catalyzed by a this compound-copper complex, a radical relay mechanism is often operative rsc.org.

The process is typically initiated by the Cu(I) catalyst, which reduces a substrate (e.g., an alkyl halide) to produce an alkyl radical nih.gov. This radical can then engage in subsequent reactions, such as addition to an alkene or arene, before the final bond formation is mediated by the resulting Cu(II) complex. Experimental evidence, such as the quenching of the reaction in the presence of radical traps like butylated hydroxytoluene (BHT), supports the involvement of these radical pathways nih.gov. The versatility of this approach lies in combining the regioselectivity of radical processes like hydrogen atom transfer (HAT) with the broad scope of copper-catalyzed cross-coupling rsc.org.

Kinetic Profiling and Rate Dependence Studies

Kinetic studies are essential for elucidating reaction mechanisms, identifying the rate-determining step, and optimizing reaction conditions. For reactions catalyzed by copper-β-diketonate complexes, kinetic profiling involves measuring the reaction rate as a function of the concentration of reactants, catalyst, and other species.

For example, in the ring-opening polymerization of ε-caprolactone catalyzed by related Cu(II) complexes, the reactions were found to follow pseudo-first-order kinetics with respect to the monomer concentration nih.gov. This indicates that the rate of polymerization is directly proportional to the concentration of the monomer. The rate law for such a reaction can be expressed as:

Rate = k [Catalyst]x [Monomer]y

Below is an illustrative data table showing the results of a hypothetical kinetic study on a copper-catalyzed cross-coupling reaction, demonstrating how initial rates are used to determine reaction orders.

| Entry | [Substrate A] (M) | [Substrate B] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 | 1.5 x 10-5 |

| 2 | 0.2 | 0.1 | 1.0 | 3.1 x 10-5 |

| 3 | 0.1 | 0.2 | 1.0 | 1.6 x 10-5 |

| 4 | 0.1 | 0.1 | 2.0 | 2.9 x 10-5 |

From the data, doubling [Substrate A] (Entry 2 vs. 1) approximately doubles the rate, suggesting a first-order dependence. Doubling [Substrate B] (Entry 3 vs. 1) has a negligible effect, suggesting a zero-order dependence. Doubling [Catalyst] (Entry 4 vs. 1) nearly doubles the rate, indicating a first-order dependence on the catalyst.

Ligand Speciation and Catalyst Deactivation Pathways

The stability of the catalyst is paramount for an efficient catalytic process. The this compound ligand, while generally robust, can participate in equilibria and degradation pathways that lead to catalyst deactivation.

Ligand Speciation: In solution, the active catalytic species may exist in equilibrium with other forms. The β-diketonate ligand typically coordinates to the metal in its enolate form. However, the formation of complexes can be dependent on the reaction between the metal ion and either the enol or enolate tautomers of the ligand iosrjournals.org. The specific coordination environment and geometry (e.g., tetrahedral or distorted octahedral for Cu(II)) depend on the ligand's substituents and the presence of other coordinating species like solvent molecules iiste.org.

Catalyst Deactivation: A primary pathway for deactivation involves the dissociation of the ligand from the metal center. For instance, in studies with related copper β-diketiminate complexes, the presence of a coordinating substrate like ammonia (B1221849) was shown to form stable ammonia complexes ([Cu(NH₃)₄]²⁺), leading to the dissociation of the primary ligand and subsequent catalyst deactivation rsc.org. Another common deactivation route is the irreversible formation of inactive metal species. For copper catalysts, this can involve the aggregation into catalytically inactive clusters or disproportionation of the active Cu(I) species into Cu(0) and Cu(II) in the absence of sufficiently stabilizing ligands nsf.gov. Understanding these pathways is critical for designing more robust catalysts with longer lifetimes.

Applications of 2 Isobutyrylcyclohexanone in the Synthesis of Biologically Relevant Compounds

Construction of Pyrimidine (B1678525) and Pyridine (B92270) Derivatives

No peer-reviewed scientific literature was found that documents the use of 2-Isobutyrylcyclohexanone in the direct synthesis of pyrimidine or pyridine derivatives for the applications listed below.

There is no available research linking this compound to the synthesis of multitarget cholinesterase inhibitors.

There is no available research linking this compound to the synthesis of compounds with demonstrated antioxidant properties.

There is no available research linking this compound to the synthesis of inhibitors of Amyloid-β42 and Tau aggregation.

Synthesis of Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors

This compound has been successfully utilized as a ligand in the synthesis of novel Purine Nucleoside Phosphorylase (PNP) inhibitors. nih.govderpharmachemica.com PNP is a crucial enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases. nih.gov

In a specific synthetic methodology, this compound was employed in a modified Ullmann coupling reaction. nih.govderpharmachemica.com It served as a substitute for 1,10-Phenantroline as the ligand, in conjunction with cesium carbonate as the base and copper(I) iodide (CuI) as the catalyst. This reaction coupled a 9-deazahypoxanthine nucleobase with various aryl iodides. The use of this compound in this context facilitated the production of the desired intermediate compounds in high yields. nih.govderpharmachemica.com These intermediates were then further processed to yield the final target PNP inhibitors. nih.gov The resulting novel PNP inhibitors, synthesized using this method, demonstrated significant potency, with the strongest inhibitors exhibiting IC₅₀ values as low as 19 nM for human PNP. nih.gov

Table 1: Role of this compound in PNP Inhibitor Synthesis

| Reaction Type | Catalyst System Component | Replaced Ligand | Outcome | Reference |

|---|

Development of Adamantane-Containing Amine Derivatives

There is no available research linking this compound to the synthesis of adamantane-containing amine derivatives.

Preparation of Drug-Like Bicyclopentane Bioisosteres

There is no available research linking this compound to the preparation of drug-like bicyclopentane bioisosteres.

No Published Research Found for this compound in Specified Biological Applications

Despite a thorough search of available scientific literature, no specific information could be found regarding the applications of the chemical compound this compound in the synthesis of biologically relevant compounds, specifically concerning its impact on metabolic stability and membrane permeability, its use in late-stage functionalizations, or its role in the generation of silver(I)-N-heterocyclic carbene complexes.

The requested article was to be structured around the following key areas:

Impact on Metabolic Stability and Membrane Permeability

Utility in Late-Stage Functionalizations of Natural Products and Pharmaceuticals

Generation of Silver(I)-N-Heterocyclic Carbene Complexes for Chemical Biology Applications

While general information exists for the broader topics of metabolic stability, late-stage functionalization, and silver(I)-N-heterocyclic carbene complexes, a direct connection to this compound is not present in the accessible scientific domain. This suggests that research into these specific applications of this particular compound may not have been published or widely disseminated.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict and specific requirements of the provided outline. Any attempt to do so would require speculation or the inclusion of information on unrelated compounds, which would fall outside the explicit scope of the original request.

Table of Compounds Mentioned

Advanced Analytical and Spectroscopic Characterization of 2 Isobutyrylcyclohexanone and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-isobutyrylcyclohexanone and its derivatives, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is complex due to the molecule's keto-enol tautomerism. The enol form is generally predominant (~96%) jk-sci.com. The spectrum displays characteristic signals for the protons of the cyclohexanone (B45756) ring and the isobutyryl group. The methine proton of the isobutyryl group and the protons on the cyclohexanone ring would give rise to multiplets in specific regions of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are expected for the carbonyl carbons of both the ketone and the isobutyryl group, the enolic carbon, as well as the aliphatic carbons of the cyclohexyl ring and the methyl groups of the isobutyryl moiety. For cyclohexanone itself, characteristic peaks appear for the carbonyl carbon and the aliphatic carbons, providing a reference for interpreting the spectra of its derivatives chemicalbook.com.

¹⁹F NMR: For synthesized derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is a powerful technique. Due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus, this method is highly effective for identifying and distinguishing between different fluorinated derivatives nih.gov. The chemical shifts and coupling constants in ¹⁹F NMR provide unique insights into the electronic environment of the fluorine atoms within the molecule mdpi.com. For instance, fluorine atoms in a CHF2 group attached to a chiral molecule can become diastereotopic, resulting in distinct signals and providing valuable stereochemical information mdpi.com.

Table 1: Predicted NMR Data for this compound (Enol Form)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 16.0 - 17.0 | s (broad) | Enolic OH |

| ¹H | 2.5 - 3.0 | m | CH of isobutyryl |

| ¹H | 1.5 - 2.5 | m | CH₂ of cyclohexene (B86901) ring |

| ¹H | 1.0 - 1.2 | d | CH₃ of isobutyryl |

| ¹³C | > 200 | s | Ketone C=O |

| ¹³C | 190 - 200 | s | Isobutyryl C=O |

| ¹³C | 100 - 110 | s | Enolic C-C= |

| ¹³C | 20 - 40 | m | Aliphatic CH, CH₂ |

| ¹³C | 15 - 25 | q | CH₃ |

Mass Spectrometry (MS, ESI-MS, HRMS, MALDI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to gain structural information through fragmentation analysis.

MS (Electron Ionization): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.23 g/mol ) sigmaaldrich.comsigmaaldrich.com. The fragmentation pattern provides structural clues. Ketones typically fragment adjacent to the carbonyl group britannica.com. For this compound, characteristic fragmentation would involve the loss of the isobutyryl group or parts of the cyclohexanone ring britannica.comresearchgate.net.

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing derivatives of this compound, especially those that are less volatile or thermally labile researchgate.net. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures nih.govresearchgate.net. The technique typically generates protonated molecules [M+H]⁺ or other adducts.

HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the parent compound and its fragments britannica.com. For this compound (C₁₀H₁₆O₂), HRMS would distinguish it from other isomers with the same nominal mass.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Expected) | Information Provided |

| EI-MS | [C₁₀H₁₆O₂]⁺ | 168 | Molecular Weight |

| HRMS | [C₁₀H₁₆O₂]⁺ | 168.1150 | Elemental Formula Confirmation |

| ESI-MS | [C₁₀H₁₆O₂ + H]⁺ | 169 | Molecular Ion (Protonated) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its constituent bonds youtube.com.

C=O Stretch: Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are expected. Due to the keto-enol tautomerism, multiple C=O and C=C bands may be observed. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the C=O of the isobutyryl group in the enol form, being conjugated, would appear at a lower wavenumber, likely in the 1650-1600 cm⁻¹ region.

O-H Stretch: A broad absorption band in the region of 3400-2400 cm⁻¹ is characteristic of the enolic hydroxyl (O-H) group, which is involved in intramolecular hydrogen bonding.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the cyclohexyl ring and isobutyryl group youtube.comyoutube.com.

The absence or presence of these key peaks can confirm the structure and the dominant tautomeric form of the compound youtube.com.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Enol) | Stretch | 3400 - 2400 | Broad, Strong |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C=O (Conjugated) | Stretch | ~1640 | Strong |

| C=C (Enol) | Stretch | ~1600 | Medium |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid anton-paar.com. While this compound is a liquid at room temperature, some of its synthesized derivatives may be crystalline solids sigmaaldrich.com. For such derivatives, single-crystal XRD can provide definitive structural proof, including bond lengths, bond angles, and stereochemistry. Powder XRD (PXRD) can be used to analyze polycrystalline samples, providing information on phase identity and purity anton-paar.comnist.gov. The resulting diffraction pattern is a unique fingerprint of the crystalline solid's structure libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This compound, as a β-diketone, can form stable complexes with various metal ions. UV-Vis spectroscopy is an excellent method for studying these complexation reactions mdpi.com. The formation of a metal complex often results in the appearance of new absorption bands or shifts in the existing bands (e.g., blue or red shifts) of the ligand nih.gov. For transition metal complexes, d-d transitions can give rise to absorption bands in the visible region of the spectrum, making the solutions colored youtube.com. By monitoring changes in the absorbance at specific wavelengths, one can study the stoichiometry and stability of the formed complexes.

Chromatographic Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures or biological matrices thermofisher.comtorontech.com.

These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase thermofisher.com.

Method: Reversed-phase HPLC or UPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is commonly employed for the analysis of organic compounds like this compound thermofisher.com.

Detection: A UV detector is often used, as the carbonyl and enol groups in the molecule act as chromophores. The choice of wavelength is critical for achieving high sensitivity mdpi.commdpi.com.

Advantages: UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC ekb.eg. These methods are invaluable for purity assessment and quantitative analysis of the target compounds and any related impurities mdpi.com.

Table 4: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Computational and Theoretical Studies Involving 2 Isobutyrylcyclohexanone

Density Functional Theory (DFT) Calculations for Ligand-Metal Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net In the context of 2-Isobutyrylcyclohexanone, which possesses two carbonyl groups capable of coordinating with metal ions, DFT is an invaluable tool for studying the formation and properties of its metal complexes. nih.govmdpi.combohrium.com

DFT calculations can be employed to determine the optimized geometries of this compound-metal complexes, predicting bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding the steric and electronic environment around the metal center. Furthermore, DFT allows for the calculation of various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the complex. nih.govbohrium.com

Theoretical studies based on DFT can reliably predict the selectivity of a ligand for different metal ions. nih.gov By calculating the binding energies of this compound with various metal ions, it is possible to predict which metal will form the most stable complex. This has significant implications for applications in areas such as catalysis, materials science, and analytical chemistry. nih.gov

For instance, a hypothetical DFT study on the complexation of this compound with different divalent metal ions (M²⁺) could yield data such as that presented in the interactive table below. The calculations would typically be performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p) for the ligand atoms and LANL2DZ for the metals. mdpi.com

Table 1: Hypothetical DFT Calculation Results for this compound-Metal Complexes

| Metal Ion (M²⁺) | Binding Energy (kcal/mol) | HOMO-LUMO Gap (eV) | M-O Bond Length (Å) |

|---|---|---|---|

| Cu²⁺ | -45.8 | 3.2 | 1.95 |

| Ni²⁺ | -42.1 | 3.5 | 2.01 |

| Zn²⁺ | -38.5 | 3.8 | 2.05 |

| Co²⁺ | -40.3 | 3.4 | 2.03 |

This table is illustrative and contains hypothetical data.

The data in such a table would allow researchers to infer the relative stability of the complexes and their potential for charge transfer, which is essential for understanding their catalytic or electronic properties. nih.gov

In Silico Modeling for Structure-Activity Relationships

In silico modeling encompasses a range of computational methods used to predict the biological activity of chemical compounds. uobasrah.edu.iqnih.gov For this compound and its derivatives, these techniques can be instrumental in identifying potential therapeutic applications or predicting toxicity. uobasrah.edu.iq Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of in silico modeling. uobasrah.edu.iq

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. uobasrah.edu.iq To build a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds and test their biological activity (e.g., as enzyme inhibitors or receptor agonists/antagonists). nih.govmdpi.combiointerfaceresearch.comnih.gov Then, various molecular descriptors for each compound would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Multiple linear regression or more advanced machine learning algorithms are then used to develop an equation that links these descriptors to the observed biological activity. uobasrah.edu.iq A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.govnih.gov If a biological target for this compound is identified, molecular docking can be used to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. biointerfaceresearch.com This information is invaluable for the rational design of more potent and selective analogs.

Table 2: Illustrative Data for a QSAR Study of this compound Derivatives

| Derivative | Log(1/IC₅₀) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) |

|---|---|---|---|---|

| Compound 1 | 4.5 | 182.26 | 2.1 | 2.8 |

| Compound 2 | 5.1 | 196.29 | 2.5 | 3.1 |

| Compound 3 | 4.8 | 210.31 | 2.9 | 2.7 |

This table is illustrative and contains hypothetical data. IC₅₀ refers to the half-maximal inhibitory concentration, and LogP is the logarithm of the octanol-water partition coefficient.

Theoretical Investigations of Reaction Pathways and Selectivity

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions, including those involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.gov This information is critical for understanding reaction outcomes and for optimizing reaction conditions to favor the formation of a desired product.

For example, the synthesis of this compound itself, or its subsequent reactions, can be studied using DFT. nih.gov Theoretical calculations can elucidate the mechanism of the acylation of cyclohexanone (B45756), providing insights into the role of the catalyst and the factors that control the regioselectivity of the reaction.

Furthermore, if this compound is used as a precursor in a multi-step synthesis, computational studies can help to predict the stereoselectivity of subsequent transformations. For reactions that can lead to multiple stereoisomers, calculating the energies of the different transition states can reveal the most likely stereochemical outcome. This predictive power is highly valuable in the synthesis of complex molecules where controlling stereochemistry is paramount.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +12.8 |

This table is illustrative and contains hypothetical data for a generic reaction.

Emerging Research Directions and Future Perspectives

Integration in Sustainable Chemistry and Green Synthesis Protocols

The principles of green chemistry, which encourage the development of energy-efficient and environmentally benign chemical processes, are central to modern synthetic chemistry. The use of sustainable resources for creating ligand precursors is a key aspect of advancing these principles in coordination chemistry researchgate.net. While specific green synthesis protocols for 2-isobutyrylcyclohexanone are not yet widely reported, its application as a ligand in catalysis aligns with several green chemistry goals.

As a β-diketone, this compound is an effective ligand for facilitating reactions catalyzed by earth-abundant and less toxic metals, such as copper mdpi.comacs.org. This represents a more sustainable alternative to catalysts based on precious metals like palladium. The development of catalytic systems that are efficient under mild conditions, such as the room-temperature reactions enabled by this compound, further contributes to energy efficiency and a reduced environmental footprint acs.org. Future research is expected to focus on developing greener synthetic routes to the ligand itself, potentially utilizing bio-based feedstocks and catalytic methods that minimize waste and hazardous reagent use researchgate.net.

Potential in Materials Science Applications (e.g., Metal-Organic Frameworks, Supramolecular Materials)

While direct applications of this compound in materials science are still emerging, its chemical structure suggests significant potential, particularly in the fields of Metal-Organic Frameworks (MOFs) and supramolecular chemistry.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules mdpi.commdpi.com. The vast tunability of their components allows for the design of materials with tailored properties for applications in gas storage, separation, and catalysis mdpi.comyoutube.com. β-Diketones are well-established as invaluable chelating ligands for various transition metals ijpras.comalfachemic.com. Given that this compound is a β-diketone ligand, it could potentially be used in MOF synthesis in several ways:

As a primary or secondary organic linker to form the framework.

As a "modulator" during synthesis to control crystal growth and defect engineering, thereby fine-tuning the properties of the final material.

To post-synthetically modify existing MOFs, introducing new functional sites.

The bulky isobutyryl and cyclohexyl groups could influence the pore size and environment within the MOF, potentially leading to materials with unique selective adsorption or catalytic properties.

Supramolecular Materials: Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions whiterose.ac.uk. The properties of these materials are determined by the arrangement of their component parts whiterose.ac.uk. By forming metal complexes, this compound could serve as a building block for creating larger, ordered supramolecular structures. The incorporation of such macrocycles into crystalline frameworks is a growing field that combines reticular and supramolecular chemistry, creating materials with specific recognition sites for guest molecules rsc.org. The directionality and strength of the coordination bonds, combined with weaker intermolecular forces, could be harnessed to construct functional materials like gels, liquid crystals, or sensors.

Exploration of Novel Catalytic Systems

Significant progress has been made in utilizing this compound as a critical component in novel catalytic systems, particularly for forming carbon-nitrogen (C-N) bonds. Research has demonstrated its effectiveness as a ligand in copper-catalyzed coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

One notable application is in the Ullmann condensation, a classic method for C-N bond formation. Studies have shown that this compound is an effective ligand for copper-catalyzed Ullmann coupling in the synthesis of purine (B94841) nucleoside phosphorylase inhibitors nih.gov and other pyrimidine (B1678525) and pyridine (B92270) derivatives mdpi.com.

A key advancement involves the use of unsupported copper nanoparticles (CuNPs) as the catalyst, with this compound serving as the ancillary ligand (L1) mdpi.com. This system has proven highly efficient for the arylation of various aliphatic amines and NH-heterocycles with iodoarenes. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction, leading to high yields of the desired products mdpi.com.

The table below summarizes findings from a study on the amination of substituted iodobenzenes with n-octylamine, catalyzed by copper nanoparticles in the presence of this compound as the ligand mdpi.com. The reactions were conducted under specific conditions to compare the efficacy of different catalytic systems.

| Iodoarene Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | CuNPs (25 nm) | This compound | DMSO | 110 | 95 |

| 1-Iodo-4-nitrobenzene | CuNPs (25 nm) | This compound | DMSO | 110 | 95 |

| 1-Iodo-4-methoxybenzene | CuNPs (25 nm) | This compound | DMSO | 110 | 92 |

| 1-Iodo-4-methylbenzene | CuNPs (25 nm) | This compound | DMSO | 110 | 94 |

| 2-Iodopyridine | CuNPs (25 nm) | This compound | DMSO | 110 | 68 |

| Iodobenzene | CuNPs (10/80 nm) | This compound | DMSO | 110 | 94 |

Data sourced from a study on arylation of amines using unsupported copper nanoparticles mdpi.com.

These results highlight the versatility and effectiveness of catalytic systems incorporating this compound, establishing it as a valuable ligand in modern organic synthesis.

Advanced Ligand Design Principles for Enhanced Reactivity and Selectivity

The performance of a metal catalyst is critically dependent on the design of its surrounding ligands. The structure of this compound exemplifies several advanced design principles aimed at enhancing catalytic reactivity and selectivity. As a β-diketone, it belongs to a class of ligands that has been foundational to the development of base metal catalysis morressier.com.

Steric Hindrance: The isobutyryl group and the cyclohexyl ring introduce significant steric bulk compared to simpler β-diketones like acetylacetone (B45752) morressier.com. This steric hindrance is a key design element that can:

Restrict Ligation: It can prevent the metal center from becoming coordinatively saturated, leaving open sites for substrate binding and activation morressier.com.

Insulate the Metal Center: The bulk can create a microenvironment around the active site that protects it from unwanted side reactions or decomposition pathways morressier.com.

Influence Selectivity: By controlling how a substrate approaches the metal center, steric bulk can dictate the regioselectivity or stereoselectivity of a reaction nih.govmdpi.com.

Tuning Reaction Selectivity: A powerful demonstration of ligand design is the ability to switch a reaction's outcome by changing the ligand. Research has shown that this compound is highly effective at promoting the selective N-arylation of amino alcohols in copper-catalyzed reactions. In contrast, using a different type of ligand, such as 3,4,7,8-tetramethylphenanthroline, switches the selectivity to favor O-arylation acs.org. This orthogonal selectivity, achieved simply by ligand choice, is a cornerstone of modern catalyst design and allows for the precise synthesis of complex molecules acs.org.

The success of this compound in these selective reactions underscores the principle that modifying the steric and electronic properties of a ligand is a powerful strategy for controlling catalytic activity and directing a reaction toward a specific desired product nih.gov. Future research will likely involve further tuning of the β-diketone scaffold to achieve even greater levels of control in a wider range of chemical transformations.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.